6-(3-Phenethyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7(6H)-yl)picolinonitrile
Description
6-(3-Phenethyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7(6H)-yl)picolinonitrile is a compound belonging to the triazolodiazepine class, which merges structural features of diazepines and triazoles. It possesses unique chemical properties that make it valuable in various scientific domains.
Properties
IUPAC Name |
6-[3-(2-phenylethyl)-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6/c21-15-17-7-4-8-18(22-17)25-12-11-20-24-23-19(26(20)14-13-25)10-9-16-5-2-1-3-6-16/h1-8H,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBGPUZQRSBTJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN2C1=NN=C2CCC3=CC=CC=C3)C4=CC=CC(=N4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthetic routes for 6-(3-Phenethyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7(6H)-yl)picolinonitrile typically involve multistep processes, combining diazepine and triazole ring-forming reactions. Common starting materials include 3-phenethylamine, picolinonitrile, and a series of intermediates for triazole formation. Industrial production methods leverage advanced organic synthesis techniques to optimize yield and purity, often involving catalysis under controlled temperatures and pressures.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The precise mechanism of action can vary based on its application. Generally, it interacts with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, its effects in a biological context could involve binding to neurotransmitter receptors, altering their activity.
Comparison with Similar Compounds
Biological Activity
6-(3-Phenethyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7(6H)-yl)picolinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound's structure features a triazole ring fused with a diazepine moiety and a picolinonitrile group. Its molecular formula is , with a molecular weight of approximately 344.413 g/mol. The unique arrangement of these functional groups contributes to its biological activity.
Pharmacological Properties
Recent studies have highlighted various pharmacological properties of this compound:
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Anticancer Activity :
- The compound has shown promising cytotoxic effects against several cancer cell lines. For instance, it demonstrated significant activity against human promyelocytic leukemia (HL-60) cells, indicating its potential as an anticancer agent .
- A study reported that the compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which disrupts cellular homeostasis and triggers cell death pathways .
-
Neuropharmacological Effects :
- Investigations into the neuropharmacological properties revealed that this compound may exhibit anxiolytic and sedative effects. Its interaction with GABAergic systems suggests potential applications in treating anxiety disorders .
- Animal models have shown that the compound can enhance cognitive functions and memory retention, further supporting its neuroprotective properties.
-
Antimicrobial Activity :
- Preliminary studies indicate that this compound possesses antimicrobial activity against various bacterial strains. This aspect opens avenues for its use in treating infections caused by resistant bacteria.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Receptors : The compound's structure allows it to interact with various receptors in the central nervous system and other tissues. Its binding affinity to GABA receptors is particularly notable for its anxiolytic effects.
- Induction of Apoptosis : The generation of ROS leads to oxidative stress within cancer cells, promoting apoptotic pathways that result in cell death.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | Significant cytotoxicity against HL-60 cells; induction of apoptosis through ROS generation |
| Study 2 | Assess neuropharmacological effects | Anxiolytic effects observed in animal models; improved cognitive function |
| Study 3 | Test antimicrobial properties | Effective against multiple bacterial strains; potential for treating resistant infections |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
